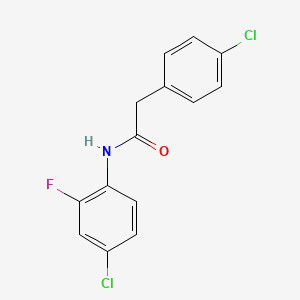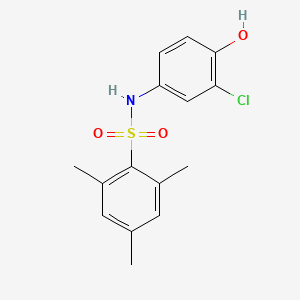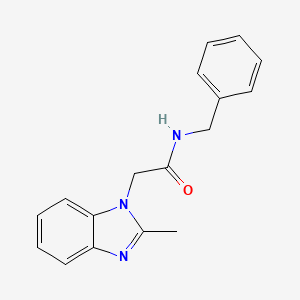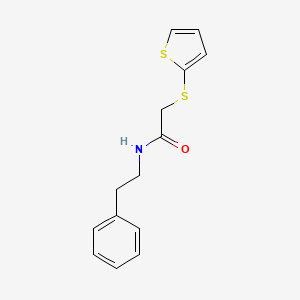
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA belongs to the class of N-aryl-2-arylacetamides, which have been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
作用機序
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, while PPARγ is a nuclear receptor that plays a role in regulating inflammation and metabolism.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to have antioxidant properties, as well as the ability to regulate lipid metabolism and glucose homeostasis. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been found to have neuroprotective effects in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its relatively high yield from the synthesis method. Additionally, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to be relatively stable and easy to handle. However, one limitation of using N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide and to identify potential targets for its therapeutic effects. Finally, there is potential for the development of novel analogs of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide with improved pharmacological properties and efficacy.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, or N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, is a chemical compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for further research and development. With further research, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide and its analogs may hold the key to developing new treatments for a range of diseases.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide from this method is typically around 70-80%, making it a relatively efficient synthesis process.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to exhibit promising anti-inflammatory and analgesic effects. Studies have shown that N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been found to have anti-tumor effects in certain types of cancer, including breast and lung cancer.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-13-6-5-11(16)8-12(13)17/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIOIJVXAPJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)




![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)